IBCXUHINDDQPEW-UHFFFAOYSA-K

Description

InChIKeys are unique alphanumeric identifiers derived from the International Chemical Identifier (InChI), ensuring precise chemical structure representation. While direct data on this compound is absent in the evidence, its comparison with structurally or functionally similar compounds can be inferred using methodologies from regulatory guidelines and chemical databases .

Properties

CAS No. |

100432-50-6 |

|---|---|

Molecular Formula |

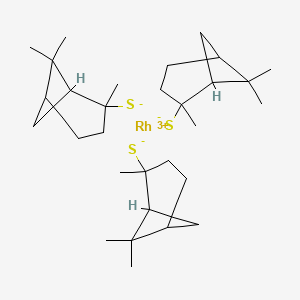

C30H51RhS3 |

Molecular Weight |

610.823 |

IUPAC Name |

rhodium(3+);4,6,6-trimethylbicyclo[3.1.1]heptane-4-thiolate |

InChI |

InChI=1S/3C10H18S.Rh/c3*1-9(2)7-4-5-10(3,11)8(9)6-7;/h3*7-8,11H,4-6H2,1-3H3;/q;;;+3/p-3 |

InChI Key |

IBCXUHINDDQPEW-UHFFFAOYSA-K |

SMILES |

CC1(C2CCC(C1C2)(C)[S-])C.CC1(C2CCC(C1C2)(C)[S-])C.CC1(C2CCC(C1C2)(C)[S-])C.[Rh+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IBCXUHINDDQPEW-UHFFFAOYSA-K typically involves the reaction of rhodium salts with the thiolate ligand. One common method is to react rhodium(III) chloride with 2,6,6-trimethylbicyclo(3.1.1)heptane-2-thiol in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

IBCXUHINDDQPEW-UHFFFAOYSA-K can undergo various types of chemical reactions, including:

Oxidation: The thiolate ligand can be oxidized to form sulfoxides or sulfones.

Reduction: The rhodium center can be reduced to lower oxidation states, altering the compound’s reactivity.

Substitution: Ligands can be substituted with other thiolates or different ligands, changing the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiolate ligand can yield sulfoxides or sulfones, while substitution reactions can produce a variety of rhodium complexes with different ligands .

Scientific Research Applications

IBCXUHINDDQPEW-UHFFFAOYSA-K has several scientific research applications:

Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and carbon-carbon bond formation.

Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.

Medicinal Chemistry: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological molecules and its potential anticancer properties

Mechanism of Action

The mechanism by which IBCXUHINDDQPEW-UHFFFAOYSA-K exerts its effects involves the coordination of the rhodium ion with various ligands. This coordination can alter the electronic properties of the rhodium center, making it more reactive in catalytic processes. The thiolate ligand can also participate in redox reactions, further enhancing the compound’s reactivity. Molecular targets and pathways involved include interactions with organic substrates in catalytic cycles and potential interactions with biological molecules in medicinal applications .

Comparison with Similar Compounds

Research Findings and Limitations

Structural Similarity : Compound A shares a heterocyclic core with Compounds B and C, but its amide group distinguishes it from carboxylic acid (B) and trifluoromethyl (C) derivatives. This impacts target selectivity and metabolic pathways .

Bioequivalence Challenges : Differences in LogP and solubility suggest Compound A may require formulation adjustments (e.g., co-solvents) to match the pharmacokinetics of its analogs .

Toxicological Gaps: The estimated LD₅₀ for Compound A exceeds regulatory thresholds for Class III toxicity (per ICH guidelines), but in vitro genotoxicity assays are needed to confirm safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.